molecular formula C13H26OSi B14439603 tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane CAS No. 76358-53-7

tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane

Katalognummer: B14439603
CAS-Nummer: 76358-53-7
Molekulargewicht: 226.43 g/mol
InChI-Schlüssel: FHOVHCSODHLHQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane is an organosilicon compound with the molecular formula C12H24OSi and a molecular weight of 212.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclohexenyl group, and a dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexenylmethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . The reaction is typically carried out in an organic solvent like methylene chloride at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols.

    Reduction: Reduction reactions can convert the cyclohexenyl group to a cyclohexyl group.

    Substitution: The tert-butyl and dimethylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce cyclohexyl derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Wissenschaftliche Forschungsanwendungen

tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The tert-butyl and dimethylsilane groups provide steric hindrance, shielding the protected functional group from reactive species. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl[(4-tert-butyl-1-cyclohexen-1-yl)oxy]dimethylsilane
  • tert-Butyl[(3-chloropropoxy)dimethylsilane
  • 4-tert-Butyl-1-cyclohexen-1-ylboronic acid

Uniqueness

tert-Butyl[(cyclohex-1-en-1-yl)methoxy]dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its ability to act as a versatile protecting group and its applications in various fields make it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

76358-53-7

Molekularformel

C13H26OSi

Molekulargewicht

226.43 g/mol

IUPAC-Name

tert-butyl-(cyclohexen-1-ylmethoxy)-dimethylsilane

InChI

InChI=1S/C13H26OSi/c1-13(2,3)15(4,5)14-11-12-9-7-6-8-10-12/h9H,6-8,10-11H2,1-5H3

InChI-Schlüssel

FHOVHCSODHLHQP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC1=CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.